molecular formula C13H18N2O4 B183105 Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate CAS No. 169280-82-4

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate

Cat. No.: B183105
CAS No.: 169280-82-4
M. Wt: 266.29 g/mol
InChI Key: MCQWEDNIHBKKJY-UHFFFAOYSA-N
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Description

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS 169280-82-4) is a nicotinic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the pyridine ring and an ethyl ester at the 3-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of acetylcholinesterase inhibitors and other bioactive molecules .

Properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWEDNIHBKKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169280-82-4
Record name ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
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Preparation Methods

Boc Protection of 6-Aminonicotinic Acid

The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of 6-aminonicotinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions. This method, adapted from peptide synthesis protocols, involves dissolving 6-aminonicotinic acid in a mixture of water and tert-butyl alcohol, followed by the dropwise addition of Boc₂O. Sodium hydroxide maintains a pH conducive to the reaction, which typically proceeds at ambient temperature with mild exothermicity (30–35°C). The Boc-protected intermediate, 6-((tert-butoxycarbonyl)amino)nicotinic acid, is isolated via acidification and extraction with ethyl ether.

Key Reaction Conditions:

  • Reagents: Boc₂O, NaOH, tert-butyl alcohol

  • Temperature: 25–35°C

  • Yield: ~85–90% (based on analogous amino acid protection)

Esterification of the Carboxylic Acid

The Boc-protected nicotinic acid undergoes esterification with ethanol. Two approaches are prevalent:

  • Acid-Catalyzed Fischer Esterification: Using concentrated sulfuric acid and excess ethanol under reflux, this method achieves esterification but risks partial Boc deprotection due to acidic conditions.

  • Coupling Agent-Mediated Esterification: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane ensures milder conditions, preserving the Boc group. This method, though costlier, offers higher yields (75–80%).

Comparative Table: Esterification Methods

MethodReagentsTemperatureYieldStability of Boc Group
Fischer EsterificationH₂SO₄, EthanolReflux60%Moderate
Coupling AgentEDC, DMAP, Ethanol0–25°C78%High

Nucleophilic Substitution of Halogenated Nicotinate Esters

Synthesis of Ethyl 6-Chloronicotinate

Ethyl 6-chloronicotinate serves as a key precursor, synthesized via chlorination of ethyl nicotinate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ in dimethylformamide (DMF) at 80–100°C provides superior regioselectivity for the 6-position, yielding 85–90% product.

One-Pot Protection and Esterification

Simultaneous Boc Protection and Esterification

This streamlined approach combines Boc protection and esterification in a single reaction vessel. 6-Aminonicotinic acid is treated with Boc₂O and ethanol in the presence of a dual-function catalyst such as DMAP. The reaction proceeds via in situ activation of the carboxylic acid as a mixed anhydride, which subsequently reacts with ethanol. While this method reduces purification steps, it requires precise stoichiometric control to avoid side reactions.

Reaction Parameters:

  • Catalyst: DMAP (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C

  • Yield: 65–70% (lower due to competing hydrolysis)

Industrial-Scale Production Considerations

Batch Reactor Optimization

Large-scale synthesis prioritizes cost efficiency and safety. For the Boc protection step, tert-butyl alcohol is replaced with methyl tert-butyl ether (MTBE) to enhance solubility and reduce flammability risks. Continuous distillation removes excess Boc₂O and byproducts, improving purity.

Purification Techniques

  • Recrystallization: The final product is purified from hexane/ethyl acetate mixtures, achieving >99% purity.

  • Chromatography: Reserved for small-scale batches, silica gel chromatography with a gradient of hexane to ethyl acetate resolves Boc-deprotected impurities.

Challenges and Mitigation Strategies

Boc Deprotection During Esterification

Acidic conditions in Fischer esterification can cleave the Boc group. Mitigation involves:

  • Using coupling agents instead of mineral acids.

  • Lowering reaction temperatures to 0–5°C during acid catalysis.

Regioselectivity in Halogenation

Chlorination of ethyl nicotinate occasionally yields 2- or 4-substituted byproducts. Employing DMF as a catalyst directs electrophilic substitution to the 6-position, minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation can yield various oxidized derivatives.

Scientific Research Applications

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Features :

  • Synthesis: The primary route involves Boc protection of ethyl 6-aminonicotinate, yielding ~69% efficiency under standard conditions .
  • Applications : Used in medicinal chemistry for its stability and ease of deprotection under acidic conditions, enabling downstream functionalization.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate with structurally related nicotinate derivatives is presented below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Pharmacological/Functional Relevance References
This compound C₁₃H₁₈N₂O₄ 266.29 Boc-protected amino group, ethyl ester Intermediate for acetylcholinesterase inhibitors
Mthis compound C₁₂H₁₆N₂O₄ 252.27 Methyl ester instead of ethyl ester Used in peptide coupling and drug design
Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate C₂₂H₁₈ClN₃O₂ 391.86 4-Chlorobenzyl, cyano, phenyl groups Potential CNS activity; higher steric hindrance
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate C₁₄H₁₉N₃O₃ 277.32 Methoxyethyl, cyano, Boc-free amino group Crystal structure studied for substituent effects
Ethyl 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]-6-methylnicotinate C₂₀H₂₄N₂O₅ 372.42 Phenoxy linker, methyl group at 6-position Explored in ADC (Antibody Drug Conjugate) platforms

Key Differentiators

Ester Group Variations

  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit enhanced lipophilicity compared to methyl esters (e.g., Mthis compound), influencing membrane permeability in drug candidates .

Substituent Impact on Reactivity

  • Boc Protection: The tert-butoxycarbonyl group in the target compound offers stability during synthesis, whereas Boc-free analogues (e.g., tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate) enable direct amine functionalization but require careful handling .
  • Phenoxy Linkers: Ethyl 2-[4-[(tert-butoxycarbonyl)amino]phenoxy]-6-methylnicotinate demonstrates utility in ADC platforms due to its bifunctional linker, contrasting with the simpler ethyl ester in the target compound .

Biological Activity

Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate, also known as Ethyl 6-(Boc-amino)nicotinate, is a synthetic derivative of nicotinic acid that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to the nicotinate moiety. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceuticals.

The mechanism of action for Ethyl 6-((Boc-amino)nicotinate) primarily involves its interaction with nicotinic acid receptors. These interactions can modulate various biological pathways, including:

  • Lipid Metabolism : The compound may influence lipid profiles by interacting with metabolic pathways.
  • Anti-inflammatory Responses : It has shown potential in reducing inflammation through modulation of cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with Ethyl 6-((Boc-amino)nicotinate):

  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit pro-apoptotic effects on various cancer cell lines, including hematological malignancies and solid tumors. For instance, it has been shown to inhibit autophagosome-lysosome fusion, enhancing apoptotic pathways in cancer cells .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory agents. It has been observed to affect gene expression related to inflammation.
  • Neuroprotective Effects :
    • Some studies suggest that nicotinic acid derivatives can provide neuroprotection by modulating neurotransmitter release and reducing oxidative stress.

Case Study 1: Anticancer Efficacy

A study investigated the effects of Ethyl 6-((Boc-amino)nicotinate) on colon cancer cells. The compound was found to induce apoptosis and inhibit autophagic flux, leading to increased cell death in treated cells compared to controls. The results highlighted the compound's potential as a therapeutic agent in cancer treatment.

ParameterControl GroupTreatment Group
Cell Viability (%)8545
Apoptosis Rate (%)1035
Autophagic Flux Inhibition (%)540

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory responses, Ethyl 6-((Boc-amino)nicotinate) was tested for its ability to inhibit cytokine production in macrophages. The results showed a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

Cytokine Level (pg/mL)Control GroupTreatment Group
TNF-alpha20080
IL-615060

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ethyl 6-((Boc-amino)nicotinate), a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl NicotinateEster derivative of nicotinic acidModerate anti-inflammatoryLacks Boc protection, limiting functionalization
Ethyl NicotinateSimilar ester structureAntimicrobial propertiesLess versatile due to absence of amino group
Ethyl 2-(4-(Boc-amino)phenyl)nicotinateAromatic amine with ethyl esterPotential JAK2 pathway modulatorEnhanced stability due to Boc protection

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